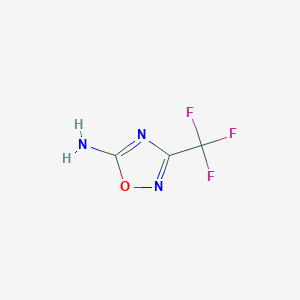

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

CAS No.: 35488-61-0

Cat. No.: VC2865474

Molecular Formula: C3H2F3N3O

Molecular Weight: 153.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35488-61-0 |

|---|---|

| Molecular Formula | C3H2F3N3O |

| Molecular Weight | 153.06 g/mol |

| IUPAC Name | 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |

| Standard InChI | InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) |

| Standard InChI Key | JLJOXFKBHBRFNH-UHFFFAOYSA-N |

| SMILES | C1(=NOC(=N1)N)C(F)(F)F |

| Canonical SMILES | C1(=NOC(=N1)N)C(F)(F)F |

Introduction

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for effective binding to enzymes and receptors, thereby modulating biological processes .

Synthesis Methods

The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of hydrazides with trifluoromethyl-substituted nitriles in the presence of a dehydrating agent. Industrial production may utilize continuous flow synthesis to improve efficiency and yield.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using hydrogen peroxide or potassium permanganate, while reduction involves agents like sodium borohydride. Substitution reactions allow for the replacement of the trifluoromethyl group with other functional groups using halogenating agents or nucleophiles.

Biological Activities

Research indicates that 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine exhibits potential biological activities, particularly in antimicrobial and anticancer research. It has been shown to interact with specific enzymes and receptors, modulating cell signaling pathways involved in cancer progression and microbial resistance.

Anticancer Activity

It shows cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 10.5 |

| HeLa (Cervix) | 12.0 |

| MCF-7 (Breast) | 8.0 |

Safety and Handling

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is classified as harmful if swallowed or in contact with skin, according to GHS classifications. Proper handling and safety precautions are necessary when working with this compound .

Applications

This compound is used as a building block for synthesizing more complex molecules in chemistry and has potential applications in medicine due to its unique chemical properties. It is also explored in the development of new materials with enhanced stability and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume